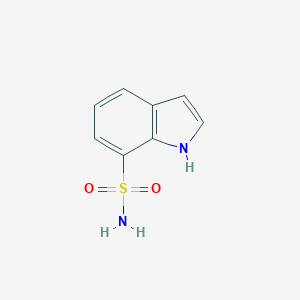

1H-Indole-7-sulfonamide

Overview

Description

1H-Indole-7-sulfonamide is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The sulfonamide group attached to the indole ring enhances its biological activity, making it a compound of interest in medicinal chemistry .

Mechanism of Action

Target of Action

1H-Indole-7-sulfonamide, a derivative of indole, has been found to exhibit strong antimicrobial actions . The primary targets of this compound are various types of bacteria, including Gram-positive bacteria like Staphylococcus aureus and Bacillus megaterium, and Gram-negative bacteria such as Klebsiella pneumonia, Escherichia coli, Salmonella typhi, Shigella sp., and Enterobacter aerogenes .

Mode of Action

The mode of action of this compound involves its interaction with the active sites of its targets. It is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

Biochemical Pathways

Indole derivatives have been reported to possess a variety of biological effects, including anti-inflammatory, antitubercular, antidiabetic, antioxidant, anticancer, anticholinesterases, and antiviral properties . This suggests that this compound may affect multiple biochemical pathways related to these biological effects.

Pharmacokinetics

Indole is known to be a relatively weak basic chemical, which could influence its absorption and distribution

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its antimicrobial activity. The compound has been shown to be effective against various bacteria, with notable activity against Staphylococcus aureus among Gram-positive bacteria and Klebsiella pneumonia among Gram-negative bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound was synthesized in a very friendly environment, suggesting that certain conditions may be necessary for its optimal activity . .

Biochemical Analysis

Biochemical Properties

1H-Indole-7-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . The sulfonamide analogs of indole, often referred to as sulfa medicines, have been produced recently and exhibit strong antimicrobial actions .

Cellular Effects

This compound exhibits a variety of effects on cells. It has been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria . For instance, it shows activity against Staphylococcus aureus among Gram-positive bacteria, and against Klebsiella pneumonia among Gram-negative bacteria .

Molecular Mechanism

It is known that indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

Preparation Methods

The synthesis of 1H-Indole-7-sulfonamide typically involves the sulfonation of indole derivatives. One common method is the reaction of indole with sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1H-Indole-7-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfonamides.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction yields sulfonamides .

Scientific Research Applications

Comparison with Similar Compounds

1H-Indole-7-sulfonamide can be compared with other indole derivatives and sulfonamide compounds:

Indole-3-acetic acid: A plant hormone with different biological activities, primarily involved in plant growth regulation.

Indole-2-carboxylic acid: Another indole derivative with applications in organic synthesis and medicinal chemistry.

Sulfanilamide: A well-known sulfonamide antibiotic used to treat bacterial infections.

The uniqueness of this compound lies in its combined indole and sulfonamide structure, which imparts a broad spectrum of biological activities and makes it a versatile compound in various fields of research .

Biological Activity

1H-Indole-7-sulfonamide is an indole derivative that has garnered attention for its diverse biological activities. Indole compounds are known for their roles in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

This compound is characterized by the presence of a sulfonamide group attached to the indole ring. This structure is significant as it influences the compound's solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂S |

| Molecular Weight | 196.24 g/mol |

| Solubility | Soluble in DMSO and water |

| Melting Point | 150-152 °C |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus megaterium.

- Gram-negative bacteria : Inhibits growth of Escherichia coli, Klebsiella pneumoniae, and Salmonella typhi.

The mode of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

Table 2: Cytotoxicity of this compound

| Cell Line | IC₅₀ (μM) |

|---|---|

| HepG2 | 15.95 |

| MCF-7 | 19.57 |

| A-549 | 19.81 |

| HCT-116 | 20.30 |

The compound's anticancer mechanism may involve the inhibition of specific signaling pathways related to cell proliferation and survival .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Inhibition of Carbonic Anhydrase : The compound has been shown to inhibit carbonic anhydrase isoforms, which play a role in tumor growth and metastasis.

- Cyclooxygenase Inhibition : It exhibits selective inhibition of COX-2, an enzyme involved in inflammation and cancer progression .

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of indole sulfonamides showed promising activity against resistant bacterial strains, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

- Anticancer Studies : Research involving the treatment of HepG2 and MCF-7 cell lines showed that modifications to the indole structure enhanced cytotoxicity, indicating that structural optimization could lead to more effective anticancer agents .

- Safety Profiles : In vitro assays indicated that certain derivatives exhibited higher IC₅₀ values against normal cell lines, suggesting a favorable safety profile for therapeutic applications .

Properties

IUPAC Name |

1H-indole-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-13(11,12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEDQORHGRJQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559214 | |

| Record name | 1H-Indole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111048-64-7 | |

| Record name | 1H-Indole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.